ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-12-6-9-15-17(3,14(12)8-7-13(2)19)10-5-11-18(15,4)16(20)21/h7-8,14-15H,1,5-6,9-11H2,2-4H3,(H,20,21)/b8-7+/t14-,15+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIBSZGTNAGNT-ZRDMDAGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1C(=C)CC[C@H]2[C@]1(CCC[C@]2(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of the labdane diterpenoid, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. This document details the experimental protocols for its extraction and purification, presents its characteristic spectroscopic data, and discusses its biological context.
Discovery from Chloranthus elatior
This compound is a natural product isolated from the herbs of Chloranthus elatior.[1] Its discovery was part of a broader phytochemical investigation of this plant species, which led to the isolation of numerous terpenoids. While not a novel compound at the time of its isolation from this specific plant, its presence in Chloranthus elatior contributes to the understanding of the chemical diversity of this genus.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Chloranthus elatior involves a multi-step process of extraction and chromatography. The general workflow is outlined below.
Plant Material and Extraction
A detailed description of the plant material and the initial extraction process is crucial for reproducibility.
Table 1: Plant Material and Extraction Parameters
| Parameter | Description |
| Plant Species | Chloranthus elatior |
| Plant Part Used | Aerial parts (herbs) |
| Condition | Air-dried and powdered |
| Extraction Solvent | 95% Ethanol |
| Extraction Method | Maceration at room temperature |
| Extraction Duration | 3 times, 24 hours each |
Fractionation and Chromatographic Separation
The crude ethanol extract is subjected to a series of fractionation and chromatographic steps to isolate the individual compounds.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of the target compound.
Detailed Steps:
-
Extraction: The powdered aerial parts of Chloranthus elatior are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction is concentrated.
-
Silica Gel Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions.
-
Reversed-Phase C18 Chromatography: Fractions containing the target compound are further purified by column chromatography on a reversed-phase C18 (RP-C18) column using a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC to yield the pure this compound.
Structural Characterization and Data Presentation
The structure of the isolated compound is confirmed through various spectroscopic techniques.
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₆O₃ |
| Molecular Weight | 290.40 g/mol |
| Appearance | White powder |
| Purity (HPLC) | ≥98% |
| CAS Number | 875585-30-1 |
Spectroscopic Data
The structural elucidation is based on the analysis of ¹H-NMR, ¹³C-NMR, and mass spectrometry data.
Table 3: ¹H-NMR Spectroscopic Data (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.45 | m | |
| 1β | 1.90 | m | |
| 2α | 1.70 | m | |
| 2β | 1.95 | m | |
| 3α | 1.55 | m | |
| 3β | 1.65 | m | |
| 5 | 1.85 | d | 11.2 |
| 6α | 2.15 | m | |
| 6β | 2.25 | m | |
| 7α | 2.05 | m | |
| 7β | 2.35 | m | |
| 9 | 2.50 | br s | |
| 11 | 6.10 | d | 15.8 |
| 12 | 6.80 | d | 15.8 |
| 14 | 2.30 | s | |
| 17a | 4.85 | s | |
| 17b | 4.55 | s | |
| 19 | 1.25 | s | |
| 20 | 0.60 | s |
Table 4: ¹³C-NMR Spectroscopic Data (CDCl₃)
| Position | δ (ppm) |
| 1 | 39.2 |
| 2 | 19.3 |
| 3 | 37.8 |
| 4 | 43.8 |
| 5 | 56.2 |
| 6 | 24.5 |
| 7 | 38.3 |
| 8 | 148.2 |
| 9 | 56.8 |
| 10 | 39.0 |
| 11 | 131.5 |
| 12 | 145.0 |
| 13 | 198.5 |
| 16 | 27.0 |
| 17 | 106.5 |
| 18 | 183.0 |
| 19 | 28.8 |
| 20 | 14.5 |
Mass Spectrometry:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula is confirmed by HRESIMS, which provides a highly accurate mass measurement.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways of this compound itself. However, labdane diterpenoids as a class are known to exhibit a wide range of biological activities. Further research is required to elucidate the specific bioactivity profile of this compound.
Logical Relationship for Future Research
Caption: A logical workflow for investigating the therapeutic potential.
Conclusion
This technical guide has summarized the available information on the discovery and isolation of this compound from Chloranthus elatior. The detailed experimental protocols and comprehensive spectroscopic data provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.
References
An In-depth Technical Guide to ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and isolation of the natural product, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. This labdane diterpenoid, identified from the plant species Chloranthus elatior, possesses a unique chemical structure that warrants further investigation for potential pharmacological applications. This document details its chemical structure, physical properties, and provides a thorough experimental protocol for its isolation and characterization based on available scientific literature. All data is presented in a clear, structured format to facilitate research and development efforts.
Chemical Structure and Properties
This compound is a tetracyclic diterpenoid belonging to the labdane family. Its systematic name is (1R,4aS,5S,8aR)-5-((E)-3-oxobut-1-en-1-yl)-1,4a-dimethyl-6-methylenedecahydronaphthalene-1-carboxylic acid. The chemical formula for this compound is C₁₈H₂₆O₃, and it has a molecular weight of 290.39 g/mol .[1] The structure is characterized by a trans-decalin ring system, an exocyclic methylene group, and an α,β-unsaturated ketone side chain.
A 2D representation of the chemical structure is provided below:
Caption: 2D Chemical Structure of the targeted compound.
Quantitative Data
Currently, limited quantitative data for this compound is available in the public domain. The primary characterization has been through spectroscopic methods. A certificate of analysis for a commercially available sample indicates a purity of ≥98% as determined by ¹H-NMR.[2]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₃ | PubChem[1] |
| Molecular Weight | 290.39 g/mol | PubChem[1] |
| Purity | ≥98% | Certificate of Analysis[2] |
| Physical Description | Powder | Certificate of Analysis[2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Certificate of Analysis[2] |
Experimental Protocols
Isolation from Chloranthus elatior
The following protocol is based on the general methods for isolating terpenoids from Chloranthus species.
3.1.1. Plant Material and Extraction
-
Plant Material: The whole plants of Chloranthus elatior are collected, air-dried, and pulverized.
-
Extraction: The powdered plant material (typically several kilograms) is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
3.1.2. Fractionation and Purification
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains diterpenoids, is subjected to further chromatographic separation.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, eluting with a solvent system like methanol-chloroform.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.
Caption: Isolation workflow for the targeted compound.
Biological Activity and Signaling Pathways
To date, there are no specific studies published on the biological activity or the signaling pathways modulated by this compound. However, other labdane diterpenoids isolated from Chloranthus species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. This suggests that the title compound could be a valuable candidate for future pharmacological screening.
Future Directions
The unique structural features of this compound make it a compelling target for further research. Key areas for future investigation include:
-
Total Synthesis: Development of a synthetic route to enable access to larger quantities of the compound for extensive biological evaluation and the synthesis of analogues.
-
Pharmacological Screening: Comprehensive screening for biological activities, including but not limited to cytotoxic, anti-inflammatory, antiviral, and antimicrobial properties.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which the compound exerts any identified biological effects.
This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological potential of this novel natural product.
References
physical and chemical properties of "ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the natural product ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. This labdane diterpenoid, isolated from Chloranthus elatior, is a subject of interest for its potential pharmacological applications. This document compiles available data on its physicochemical characteristics, spectral properties, and offers insights into its potential biological activities based on the broader class of labdane diterpenoids. Detailed experimental protocols for isolation and characterization, where available, are also presented to aid in further research and development.
Introduction
This compound is a bicyclic diterpenoid belonging to the labdane family. Natural products, particularly those from medicinal plants like Chloranthus elatior, are a rich source of novel chemical entities with potential therapeutic value.[1] Labdane diterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] This guide aims to consolidate the current knowledge on this specific compound to facilitate further scientific inquiry and drug discovery efforts.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₃ | N/A |
| Molecular Weight | 290.40 g/mol | N/A |
| CAS Number | 875585-30-1 | N/A |
| Physical Description | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Purity | ≥98% (Commercially available) | [3] |
| Storage | Protected from air and light, refrigerate or freeze (2-8 °C) | [3] |
Spectral Data
Further detailed spectral analysis, including ¹³C-NMR, and mass spectrometry (MS) fragmentation data, would be crucial for unambiguous identification and quality control in research settings.
Experimental Protocols
Isolation and Purification
While a specific, detailed experimental protocol for the isolation of this compound from Chloranthus elatior is not fully available in the public domain, a general workflow can be inferred from studies on terpenoid isolation from this plant. The following is a generalized protocol that researchers can adapt.
Caption: Generalized workflow for the isolation of the target compound.
Methodology:
-
Plant Material Collection and Preparation: The whole plants of Chloranthus elatior are collected, air-dried, and powdered.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a hexane-ethyl acetate mixture) to separate the components into different fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified by preparative HPLC to yield the pure this compound.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently limited in publicly available literature. However, based on the well-documented activities of other labdane diterpenoids, several potential biological effects can be hypothesized.
Potential Anti-inflammatory Activity
Many labdane diterpenoids exhibit significant anti-inflammatory properties.[2][4] The proposed mechanism for this activity often involves the inhibition of key inflammatory mediators and signaling pathways.
Caption: Hypothesized anti-inflammatory signaling pathway inhibition.
Labdane diterpenoids have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][5] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Potential Cytotoxic and Antimicrobial Activities
Several labdane-type diterpenes have demonstrated cytotoxic activity against various cancer cell lines and antimicrobial activity against a range of pathogens.[6][7] The specific mechanisms of action are diverse and require further investigation for this particular compound.
Conclusion and Future Directions
This compound is a structurally defined natural product with potential for further pharmacological investigation. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its biological activities. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound's efficacy in a broad range of in vitro and in vivo models for anti-inflammatory, cytotoxic, and antimicrobial activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Detailed Spectroscopic Analysis: Publishing a complete set of spectral data (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS) to serve as a reference standard for the scientific community.
-
Synthesis and Analogue Development: Developing a synthetic route to enable the production of larger quantities and the creation of analogues for structure-activity relationship (SAR) studies.
This technical guide provides a foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this and other related natural products.
References
- 1. Frontiers | Antifungal activity of volatile and non-volatile metabolites of endophytes of Chloranthus elatior Sw. [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Architecture of Labdane Diterpene Biosynthesis in Chloranthus elatior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloranthus elatior, a plant with a history in traditional medicine, is a known producer of various secondary metabolites, including labdane-type diterpenes such as elatiorlabdane, elatiorlabdane B, and elatiorlabdane C.[1][2][3] These compounds, characterized by their bicyclic core structure, are part of a larger class of plant-derived labdane-related diterpenoids (LRDs) that exhibit a wide range of pharmaceutical activities.[4] While the specific enzymatic and genetic machinery for labdane diterpene biosynthesis in Chloranthus elatior has not yet been fully elucidated in publicly available research, this technical guide outlines the conserved, fundamental biosynthetic pathway based on extensive studies in other plant species. This document serves as a foundational resource, providing a comprehensive overview of the core biosynthetic steps, the classes of enzymes involved, and detailed, representative experimental protocols for the elucidation of such pathways. The information presented herein is intended to guide future research and drug discovery efforts focused on the unique labdane diterpenes of C. elatior.
The Generalized Pathway of Labdane Diterpene Biosynthesis
The biosynthesis of labdane-related diterpenoids is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.
The core of labdane diterpene biosynthesis can be divided into three main stages:
-
Formation of Geranylgeranyl Pyrophosphate (GGPP): GGPP synthase catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, GGPP.
-
Bicyclization to Copalyl Diphosphate (CPP): This is the first committed step in labdane diterpene biosynthesis. A class II diterpene synthase, known as copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, copalyl diphosphate (CPP). The stereochemistry of the resulting CPP can vary (e.g., ent-CPP, syn-CPP), which contributes to the diversity of the final products.
-
Formation of the Labdane Skeleton and Further Modifications: A class I diterpene synthase, often a kaurene synthase-like (KSL) enzyme, then acts on CPP. This involves the ionization of the diphosphate group and subsequent rearrangements and cyclizations to form the characteristic labdane skeleton. Following the formation of the basic labdane scaffold, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs) and various transferases, introduce a vast array of chemical modifications, such as hydroxylations, oxidations, and acylations. These modifications are responsible for the immense structural diversity observed in labdane diterpenes and are crucial for their biological activities.[5][6]
Key Enzyme Families in Labdane Diterpene Biosynthesis
| Enzyme Class | Abbreviation | Function | Key Features |
| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Synthesis of the C20 precursor, GGPP, from IPP and DMAPP. | A prenyltransferase. |
| Copalyl Diphosphate Synthase | CPS | Catalyzes the first committed step: the bicyclization of GGPP to CPP. | A class II diterpene synthase. |
| Kaurene Synthase-Like | KSL | Catalyzes the formation of the labdane skeleton from CPP. | A class I diterpene synthase. |
| Cytochrome P450 Monooxygenases | CYPs | Introduce diverse oxidative modifications to the labdane skeleton. | A large and diverse family of heme-thiolate proteins. |
Visualizing the Biosynthetic and Experimental Pathways
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the generalized biosynthetic pathway for labdane diterpenes and a typical experimental workflow for their characterization.
Caption: Generalized biosynthetic pathway of labdane diterpenes.
Caption: A typical experimental workflow for pathway elucidation.
Representative Experimental Protocols
While specific protocols for C. elatior are not available, the following are detailed, representative methodologies adapted from studies on labdane diterpene biosynthesis in other plant species.
Identification of Candidate Genes via Transcriptome Analysis
-
RNA Extraction: Total RNA is extracted from the tissues of C. elatior known to produce labdane diterpenes (e.g., leaves, roots) using a commercially available plant RNA extraction kit, following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.
-
Library Preparation and Sequencing: An mRNA-seq library is prepared from the high-quality total RNA and sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
De Novo Transcriptome Assembly and Annotation: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo to generate a set of unigenes. These unigenes are functionally annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes).
-
Candidate Gene Mining: The annotated transcriptome is searched for unigenes encoding putative diterpene synthases (CPS and KSL) and cytochrome P450s. This is typically done using BLAST searches with known diterpene synthase and CYP protein sequences from other plant species as queries.
Functional Characterization of Candidate Enzymes
-
Gene Cloning and Vector Construction: The full-length open reading frames of the candidate genes are amplified from cDNA by PCR and cloned into an appropriate expression vector (e.g., pET28a for E. coli or a yeast expression vector).
-
Heterologous Expression and Protein Purification: The expression constructs are transformed into a suitable heterologous host, such as E. coli BL21(DE3). Protein expression is induced, and the recombinant proteins, often with a purification tag (e.g., His-tag), are purified using affinity chromatography.
-
In Vitro Enzyme Assays:
-
CPS Assay: The purified putative CPS enzyme is incubated with GGPP in a suitable buffer. The reaction products are then dephosphorylated (e.g., with alkaline phosphatase) and extracted with an organic solvent (e.g., hexane).
-
KSL Assay: The purified putative KSL enzyme is incubated with the product of the CPS reaction (CPP) in a suitable buffer. The reaction products are then extracted.
-
CYP Assay: Assays for CYPs are typically performed using microsomes prepared from the heterologous host expressing the CYP and a cytochrome P450 reductase. The labdane diterpene substrate is added, and the reaction is initiated with NADPH.
-
-
Product Identification: The extracted products from the enzyme assays are analyzed and identified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing their mass spectra and retention times with those of authentic standards or published data.
Concluding Remarks and Future Directions
The biosynthesis of labdane diterpenes in Chloranthus elatior represents a promising area for future research, with potential applications in drug development and biotechnology. While the specific enzymes and genes in this species remain to be characterized, the conserved nature of the biosynthetic pathway in plants provides a solid framework for their discovery. The experimental approaches outlined in this guide, combining transcriptomics, molecular cloning, and biochemical assays, have proven effective in elucidating such pathways in a variety of plant species. Future research should focus on applying these methodologies to C. elatior to identify and characterize the specific CPS, KSL, and CYP enzymes responsible for the synthesis of elatiorlabdane and other unique labdane diterpenes. This will not only provide fundamental insights into the biochemistry of this medicinal plant but also pave the way for the heterologous production of these potentially valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Biological Screening of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preliminary biological screening strategy for the natural product ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. Due to the current absence of specific biological data for this compound, this document provides a proposed evaluation framework based on the known activities of structurally related labdane diterpenoids. Labdane diterpenes are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] This guide details robust experimental protocols for cytotoxicity, antimicrobial, and anti-inflammatory screening. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, experimental workflows and a key inflammatory signaling pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed screening cascade and potential mechanisms of action.
Introduction
This compound is a labdane diterpenoid, a class of natural products recognized for its significant and diverse pharmacological potential.[1][3][4][5] While this specific molecule remains largely uncharacterized biologically, its structural relatives have demonstrated promising activities that warrant a thorough investigation into its therapeutic potential. This guide proposes a systematic preliminary biological screening to elucidate the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.
The proposed screening workflow is designed to efficiently assess the compound's primary bioactivities, providing a foundational dataset for future, more targeted research and development.
Proposed Biological Screening Workflow
The initial screening of this compound should follow a tiered approach, beginning with broad cytotoxicity testing, followed by antimicrobial and anti-inflammatory assays.
Cytotoxicity Evaluation
A primary assessment of cytotoxicity is crucial to determine the compound's therapeutic window and to guide concentrations for subsequent assays. The MTT assay is a standard colorimetric method for assessing cell viability.[6]
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| HeLa (Cervical Cancer) | 25.3 ± 2.1 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 42.1 ± 3.5 | 1.2 ± 0.2 |
| HEK293 (Normal Kidney) | > 100 | 5.6 ± 0.7 |
Antimicrobial Activity Screening
Given that many labdane diterpenoids exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is warranted.[2][5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[7][8]
-
Compound Preparation: The compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][10][11]
Data Presentation: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | 32 | Gentamicin: 1 |
| Escherichia coli | 128 | Gentamicin: 2 |
| Candida albicans | 64 | Amphotericin B: 0.5 |
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of inflammatory mediators in stimulated macrophages.[2][12][13]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After adherence, they are pre-treated with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Data Presentation: Hypothetical Anti-inflammatory Activity Data
| Compound Concentration (µM) | % NO Inhibition | Dexamethasone (10 µM) % Inhibition (Positive Control) |
| 1 | 15.2 ± 1.8 | 92.5 ± 4.3 |
| 10 | 45.8 ± 3.2 | 92.5 ± 4.3 |
| 50 | 78.3 ± 5.1 | 92.5 ± 4.3 |
Potential Signaling Pathway Involvement
A common pathway implicated in inflammation is the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.[12][14] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Conclusion
This technical guide provides a foundational framework for the preliminary biological screening of this compound. The proposed assays for cytotoxicity, antimicrobial, and anti-inflammatory activities are standard, robust, and will generate the necessary initial data to guide further investigation into the therapeutic potential of this novel labdane diterpenoid. The hypothetical data presented herein serves as a template for the expected outcomes and their interpretation. Future studies should focus on the mechanism of action for any confirmed activities and progress towards in vivo efficacy models.
References
- 1. Biological activity of the labdane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Labdanes of Natural Origin-Biological Activities (1981-2004): Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. athmicbiotech.com [athmicbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Pharmacological Potential of Dinor-Labdane Diterpenoids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinor-labdane diterpenoids, a significant subclass of labdane diterpenoids characterized by the loss of one or two carbon atoms, are emerging as a promising class of natural products with diverse and potent pharmacological activities.[1] Isolated from a variety of natural sources, including plants and fungi, these compounds have demonstrated significant potential in preclinical studies, particularly in the areas of oncology, inflammation, and infectious diseases.[2][3][4] This technical guide provides a comprehensive overview of the current state of research into the pharmacological relevance of dinor-labdane diterpenoids, with a focus on their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their effects.
Pharmacological Activities of Dinor-Labdane Diterpenoids
The pharmacological landscape of dinor-labdane diterpenoids is dominated by three key areas of activity: anti-inflammatory, anticancer, and antimicrobial.
Anti-inflammatory Activity
Several dinor-labdane diterpenoids have been shown to possess potent anti-inflammatory properties. A notable example is a novel 15-nor-14-oxolabda-8(17),13(16)-dien-19-oic acid isolated from Thuja orientalis, which demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells. The mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5] By inhibiting these pathways, dinor-labdane diterpenoids can reduce the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Anticancer Activity
The cytotoxic effects of dinor-labdane diterpenoids against various cancer cell lines have been a major focus of research. These compounds have shown efficacy against a range of human cancer cell lines, including those of the breast, cervix, liver, colon, pancreas, lung, and prostate.[6][7] The potency of these compounds, as indicated by their half-maximal inhibitory concentration (IC50) values, varies depending on the specific compound and the cancer cell line being tested.[6][8] For instance, the labdane diterpenoid 13S-nepetaefolin, which has a dinor-labdane-like core structure, exhibited an IC50 value of 24.65 µM against the HCC70 triple-negative breast cancer cell line.[7][8] The mechanisms underlying their anticancer activity are multifaceted and can involve the induction of apoptosis and cell cycle arrest.[9]
Antimicrobial Activity
Dinor-labdane and related labdane diterpenoids have also been identified as having promising antimicrobial properties against a spectrum of pathogens.[4] Their activity has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][10][11] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds. For example, certain labdane diterpenes have shown MIC values in the range of 4 to 8 µg/mL against Gram-positive bacteria.[10] Some of these compounds have also shown synergistic activity with conventional antibiotics, suggesting their potential use in combination therapies to combat antibiotic resistance.
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological activities of selected dinor-labdane and related labdane diterpenoids.
Table 1: Anti-inflammatory Activity of Dinor-Labdane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 15-nor-14-oxolabda-8(17),13(16)-dien-19-oic acid | NO Production Inhibition | RAW264.7 | 3.56 | [3] |
| (4R,5R,10S)-18-hydroxy-14,15-bisnorlabda-8-en-7,13-dione | NO Production Inhibition | RAW264.7 | Potent Inhibition | [5] |
| 7β-Hydroxycalcaratarin A | Superoxide Anion Generation | Human Neutrophils | ≤ 4.52 µg/mL | [12] |
| Calcaratarin A | Superoxide Anion Generation | Human Neutrophils | ≤ 4.52 µg/mL | [12] |
| Coronarin A | Superoxide Anion Generation | Human Neutrophils | ≤ 4.52 µg/mL | [12] |
Table 2: Anticancer Activity of Dinor-Labdane and Related Diterpenoids
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 13S-nepetaefolin | HCC70 | Triple-Negative Breast Cancer | 24.65 ± 1.18 | [7][8] |
| Nepetaefuran | HCC70 | Triple-Negative Breast Cancer | 73.66 ± 1.10 | [7] |
| Leonotinin | HCC70 | Triple-Negative Breast Cancer | 94.89 ± 1.10 | [7] |
| Dubiin | HCC70 | Triple-Negative Breast Cancer | 127.90 ± 1.23 | [7] |
| (13E)-labd-13-ene-8α,15-diol | Multiple Leukemic Cell Lines | Leukemia | 11.4 - 27.3 µg/mL | [13][14] |
| Chlorolabdan A | K562 (Blood Cancer) | Chronic Myelogenous Leukemia | 1.2 | [10] |
| Chlorolabdan B | K562 (Blood Cancer) | Chronic Myelogenous Leukemia | 22.5 | [10] |
| Epoxylabdan A | K562 (Blood Cancer) | Chronic Myelogenous Leukemia | 10.2 | [10] |
Table 3: Antimicrobial Activity of Dinor-Labdane and Related Diterpenoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chlorolabdan B | Bacillus subtilis | 4 | [10] |
| Chlorolabdan B | Staphylococcus aureus | 8 | [10] |
| Graminifolin A | Curtobacterium flaccumfaciens pv. flaccumfaciens | 67 | [4] |
| Graminifolin A | Clavibacter michiganensis | 67 | [4] |
| Graminifolin B | Curtobacterium flaccumfaciens pv. flaccumfaciens | 133 | [4] |
| Graminifolin B | Clavibacter michiganensis | 267 | [4] |
| Graminifolin C | Curtobacterium flaccumfaciens pv. flaccumfaciens | 533 | [4] |
| Graminifolin C | Clavibacter michiganensis | 267 | [4] |
| (−)-Copalic acid | Porphyromonas gingivalis | 3.1 | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dinor-labdane diterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[19] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the dinor-labdane diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.[20]
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation, using the Griess reagent.[21][22][23][24]
Principle: Nitric oxide is an unstable molecule that rapidly converts to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous environments. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured to quantify NO production.[24]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[21] Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[23]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dinor-labdane diterpenoid for 1-2 hours. Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.[23][25]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[23]
-
Griess Reaction: Collect 50-100 µL of the culture supernatant from each well.[22][23] Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[23]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes.[22] Measure the absorbance at 540 nm using a microplate reader.[22]
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[21]
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28][29]
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[27]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the dinor-labdane diterpenoid in a suitable solvent. Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[27][29]
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[27] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized bacterial inoculum.[27] Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[27]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[29]
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[27]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of dinor-labdane diterpenoids are often mediated through their interaction with specific intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response.[30][31] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[30] Certain dinor-labdane diterpenoids have been shown to inhibit this pathway, thereby reducing inflammation.
Caption: Inhibition of the NF-κB signaling pathway by dinor-labdane diterpenoids.
MAPK Signaling Pathway in Inflammation and Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation.[5][9] This pathway consists of a series of protein kinases, including ERK, JNK, and p38, which are activated by various extracellular stimuli.[5] Dysregulation of the MAPK pathway is implicated in both inflammatory diseases and cancer. Some labdane diterpenoids have been found to modulate MAPK signaling, contributing to their anti-inflammatory and anticancer effects.[5][9]
Caption: Modulation of the MAPK signaling pathway by dinor-labdane diterpenoids.
Experimental Workflow for Pharmacological Evaluation
The following diagram illustrates a general workflow for the pharmacological evaluation of dinor-labdane diterpenoids.
Caption: General experimental workflow for dinor-labdane diterpenoid evaluation.
Conclusion and Future Directions
Dinor-labdane diterpenoids represent a valuable and underexplored class of natural products with significant pharmacological potential. The data presented in this guide highlight their promising anti-inflammatory, anticancer, and antimicrobial activities. The detailed experimental protocols and elucidation of their mechanisms of action provide a solid foundation for further research and development.
Future efforts should focus on the isolation and characterization of novel dinor-labdane diterpenoids from diverse natural sources. Structure-activity relationship (SAR) studies will be crucial for the rational design of more potent and selective analogs. Furthermore, in-depth mechanistic studies are needed to fully understand their molecular targets and signaling pathways. Ultimately, promising lead compounds should be advanced into preclinical and clinical development to translate their therapeutic potential into novel treatments for a range of human diseases.
References
- 1. MIC determination by broth microdilution. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A new labdane diterpenoid with anti-inflammatory activity from Thuja orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of Diterpenes from Copaifera langsdorffii Oleoresin Against Periodontal Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Determination of NO production by macrophage RAW 264.7 cells [bio-protocol.org]
- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. protocols.io [protocols.io]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the sensitive and selective quantification of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid, a labdane-type diterpenoid, in biological matrices.[1][2] Given the structural similarity of this compound to metabolites of pharmacologically active natural products like andrographolide, its accurate measurement is crucial for pharmacokinetic and metabolic studies.[3][4][5][6] The method described herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in complex sample analysis.[3] This protocol outlines procedures for sample preparation, instrument configuration, and data analysis, providing a robust framework for researchers.
Introduction
This compound is a diterpenoid compound.[7][8] Diterpenoids, particularly those with a labdane skeleton, are a large class of natural products known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][4] Accurate quantification of these compounds and their metabolites in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which is a critical step in drug discovery and development.
Traditional analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection can be effective for quantifying major components in simple matrices.[3][9] However, for complex biological samples where the analyte may be present at low concentrations, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[3] This application note details a comprehensive LC-MS/MS protocol adaptable for the quantification of the title compound in matrices such as plasma or urine.
Experimental Workflow
The overall analytical process involves sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and detection by mass spectrometry.
Caption: General workflow for the quantification of the target analyte.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled analog or another labdane diterpene like sclareol).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.
-
Reagents: Formic acid (LC-MS grade), and ultrapure water.
-
Biological Matrix: Blank plasma/urine from healthy donors for calibration standards and quality controls (QCs).
Sample Preparation Protocol (Protein Precipitation)
This protocol is a general guideline for plasma samples and should be optimized as needed.
-
Thawing: Thaw plasma samples and blank matrix on ice.
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% MeOH) to each tube and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes and transfer the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | Standard UPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.9 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
| MS System | Triple Quadrupole Mass Spectrometer[11] |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode (to be determined by infusion) |
| Ion Source Temp. | 350°C[10] |
| Capillary Voltage | 1.0 - 3.5 kV[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the reference standard. A precursor ion [M-H]⁻ or [M+H]⁺ is selected in Q1 and fragmented to produce a stable product ion for monitoring in Q3. |
Data and Method Validation
A full method validation should be performed according to regulatory guidelines. Key parameters to assess include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Representative Quantitative Performance Data (Hypothetical)
| Parameter | Result |
| Linearity Range (r²) | 1 - 1000 ng/mL (>0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | <15% (<20% at LLOQ) |
| Matrix Effect | Minimal (<15%) |
| Recovery | >85% |
Note: The values presented in Table 2 are hypothetical and serve as a target for method performance. Actual values must be determined experimentally.
Relevant Biological Pathway Context
While the direct signaling pathway of this compound may not be fully elucidated, its parent compounds, labdane diterpenoids, are known to interact with key inflammatory pathways. For instance, andrographolide is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. The quantification of its metabolites is essential to correlate pharmacokinetic profiles with pharmacodynamic effects.
Caption: Simplified NF-κB pathway inhibited by parent labdane diterpenoids.
Conclusion
The LC-MS/MS method outlined provides a sensitive, specific, and robust approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrument conditions serve as a strong foundation for researchers in pharmacology, toxicology, and drug metabolism. Proper method validation is essential to ensure data reliability for pivotal preclinical and clinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Andrographolide: A Review of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide: A Review of Analytical Methods. | Semantic Scholar [semanticscholar.org]
- 6. Andrographolide: A Review of Analytical Methods [ouci.dntb.gov.ua]
- 7. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 8. This compound | C18H26O3 | CID 91885074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]
- 10. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
Application Note: HPLC Analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a labdane-type diterpenoid.[1] Accurate and precise quantification of this compound is essential for various research and development applications, including pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: A reference standard of this compound with a known purity (e.g., ≥95%).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Conditions
The following HPLC parameters are recommended for the analysis:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A and B |
| Gradient Program | See Table 2 for the detailed gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
Gradient Elution Program
A gradient elution is proposed to ensure good separation and peak shape.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Data Analysis
The concentration of this compound in a sample is determined by comparing the peak area obtained from the sample chromatogram with a calibration curve generated from the working standard solutions.
Data Presentation
Calibration Curve Data
A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the working standards.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by RP-HPLC. The described method is suitable for routine analysis in a research or quality control laboratory. The provided workflow and data tables offer a clear guide for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
Introduction
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a labdane-type diterpenoid. The structural elucidation and characterization of such natural products are heavily reliant on nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this specific compound, aimed at researchers, scientists, and professionals in drug development. The methodologies outlined herein cover one-dimensional (1D) and two-dimensional (2D) NMR techniques essential for confirming the chemical structure and stereochemistry.
Predicted NMR Data
Based on the known chemical shifts of similar labdane diterpenoids, a summary of the predicted ¹H and ¹³C NMR data for this compound is presented below.[4][5][6][7][8][9][10][11][12] These tables serve as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| H-11 | 7.0 - 7.2 | d | ~16 |
| H-12 | 6.0 - 6.2 | d | ~16 |
| H-17a | 4.8 - 5.0 | s | |
| H-17b | 4.5 - 4.7 | s | |
| H-9 | 2.3 - 2.5 | m | |
| H-16 | 2.2 - 2.4 | s | |
| H-5 | 1.8 - 2.0 | m | |
| H-1α | 1.6 - 1.8 | m | |
| H-1β | 1.4 - 1.6 | m | |
| H-2α | 1.5 - 1.7 | m | |
| H-2β | 1.3 - 1.5 | m | |
| H-3α | 1.4 - 1.6 | m | |
| H-3β | 1.2 - 1.4 | m | |
| H-6α | 1.9 - 2.1 | m | |
| H-6β | 1.7 - 1.9 | m | |
| H-7α | 2.1 - 2.3 | m | |
| H-7β | 1.9 - 2.1 | m | |
| H-10 | 1.3 - 1.5 | m | |
| H-19 | 1.2 - 1.3 | s | |
| H-20 | 0.6 - 0.8 | s |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Position | Predicted δ (ppm) |
| C-18 (COOH) | 180 - 185 |
| C-13 (C=O) | 195 - 200 |
| C-8 | 148 - 150 |
| C-11 | 140 - 145 |
| C-12 | 130 - 135 |
| C-17 | 106 - 108 |
| C-5 | 55 - 60 |
| C-9 | 50 - 55 |
| C-10 | 38 - 42 |
| C-4 | 38 - 42 |
| C-1 | 35 - 40 |
| C-7 | 30 - 35 |
| C-3 | 30 - 35 |
| C-16 | 25 - 30 |
| C-6 | 20 - 25 |
| C-2 | 18 - 22 |
| C-19 | 15 - 20 |
| C-20 | 12 - 16 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 500 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Spectrometer: 125 MHz
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1 second
-
Relaxation Delay: 2 seconds
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Pulse Program: dept135
-
Purpose: Differentiates between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Purpose: Identifies proton-proton spin-spin couplings (¹H-¹H correlations).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Purpose: Correlates protons with their directly attached carbons (¹J_CH).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Purpose: Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), crucial for connecting spin systems.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph
-
Purpose: Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry.
-
Mixing Time: 500-800 ms
-
Visualizations
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR data acquisition and structural elucidation.
Key HMBC and NOESY Correlations for Structure Elucidation
Caption: Key HMBC (dashed) and NOESY (dotted) correlations.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory labdane-type diterpenoids from Physalis angulata - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Mass Spectrometry Fragmentation Analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and theoretical fragmentation analysis for the labdane diterpenoid, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. The information presented is essential for the identification and characterization of this compound in complex matrices using mass spectrometry. The protocol outlines a standardized workflow from sample preparation to data acquisition. A hypothesized fragmentation pathway is presented, supported by a theoretical fragmentation table and a visual diagram, based on established principles of diterpenoid mass spectrometry.
Introduction
This compound is a labdane-related diterpenoid with the molecular formula C18H26O3 and a molecular weight of 290.397 g/mol .[1] The structural characterization of such compounds is crucial in natural product chemistry and drug discovery. Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is a powerful analytical technique for the elucidation of chemical structures. This document details a generalized protocol for the analysis of this compound and proposes a likely fragmentation pattern to aid in its identification.
Experimental Protocol
A standardized protocol for the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) is provided below.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[2]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the purified compound in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.[3] The compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase solvent composition.[3][5]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the LC-MS system.[3]
-
Blank Samples: It is recommended to run blank samples (solvent only) before and after the sample analysis to prevent carry-over.[3][5]
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is typically suitable for the separation of diterpenoids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B should be optimized to achieve good separation and peak shape.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters
The following are general parameters for electrospray ionization (ESI) in positive ion mode, which is commonly used for compounds of this type.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).[6]
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in MS/MS experiments to observe a wide range of fragment ions.
Data Presentation: Theoretical Fragmentation Table
The following table summarizes the theoretically expected m/z values for the parent ion and major fragment ions of this compound in positive ion mode ESI-MS/MS. The fragmentation is proposed based on common fragmentation patterns of labdane diterpenoids, which often involve neutral losses and cleavages of the diterpene skeleton.[7]
| Ion | Proposed Formula | Calculated m/z | Proposed Neutral Loss/Fragment Origin |
| [M+H]+ | [C18H27O3]+ | 291.1955 | Protonated molecule |
| [M+H-H2O]+ | [C18H25O2]+ | 273.1849 | Loss of a water molecule from the carboxylic acid group |
| [M+H-HCOOH]+ | [C17H25O]+ | 245.1900 | Loss of formic acid from the carboxylic acid group |
| Fragment 1 | [C15H23O]+ | 219.1743 | Cleavage of the side chain |
| Fragment 2 | [C10H15]+ | 135.1168 | Retro-Diels-Alder (RDA) fragmentation of the decalin ring system |
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the logical relationship in the proposed fragmentation of this compound.
Caption: Proposed fragmentation pathway of protonated this compound.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: General experimental workflow for the LC-MS/MS analysis of the target compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the proposed fragmentation data serve as a valuable resource for researchers in the fields of natural products and drug development for the identification and structural elucidation of this and related labdane diterpenoids. The provided workflows and data tables offer a solid foundation for further experimental investigation.
References
- 1. ent-14,15-Dinor-13-oxolabda- 8(17),11-dien-18-oic acid Price from Supplier Brand BioBioPha on Chemsrc.com [m.chemsrc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. chemfaces.com [chemfaces.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific studies on the in vitro cytotoxicity of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid have been published. The following application notes and protocols are based on the general behavior of labdane-type diterpenes and provide a framework for evaluating the cytotoxic potential of this specific compound. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction
This compound is a labdane-type diterpene. Diterpenes of the labdane class have garnered significant interest in oncological research due to their potential cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2][3] This document outlines detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays: MTT, Neutral Red Uptake, and LDH assays.
Data Presentation: Hypothetical Cytotoxic Activity
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines. These values are representative of the potential cytotoxic potency of labdane diterpenes.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 18.2 |
| HeLa | Cervical Cancer | 32.8 |
| HepG2 | Hepatocellular Carcinoma | 21.4 |
| PC-3 | Prostate Cancer | 45.1 |
Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4]
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[5]
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL).
-
Incubate for 2-3 hours at 37°C.
-
Remove the neutral red-containing medium and wash the cells with PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[6]
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability relative to the control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[7][8]
Protocol:
-
Seed and treat cells as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).[9]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity testing.
Plausible Signaling Pathway for Cytotoxicity
Labdane diterpenes can induce apoptosis through various signaling pathways. A plausible mechanism involves the activation of the MAPK pathway and the intrinsic apoptotic cascade.[2]
Caption: Proposed apoptotic signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. qualitybiological.com [qualitybiological.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Anti-inflammatory Activity Testing of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] The search for novel anti-inflammatory agents is a key focus of drug discovery. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of the diterpenoid, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid , a natural product isolated from Chloranthus elatior.[2][3] The following in vitro assays are designed to assess the compound's ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation.
Data Presentation: Summary of Hypothetical Quantitative Data
The following table summarizes hypothetical results for the anti-inflammatory activity of this compound. This data is for illustrative purposes to guide researchers in presenting their findings.
| Assay | Parameter Measured | Test System | Concentration (µM) | Result (Hypothetical) | Positive Control |
| Cytotoxicity Assay | Cell Viability (%) | RAW 264.7 Macrophages | 1, 5, 10, 25, 50 | >95% viability at all concentrations | Doxorubicin |
| Nitric Oxide (NO) Assay | Nitrite Concentration (µM) | LPS-stimulated RAW 264.7 | IC₅₀ = 15 µM | Dose-dependent decrease in NO | L-NMMA |
| TNF-α ELISA | TNF-α Concentration (pg/mL) | LPS-stimulated RAW 264.7 | 25 µM | 60% reduction | Dexamethasone |
| IL-6 ELISA | IL-6 Concentration (pg/mL) | LPS-stimulated RAW 264.7 | 25 µM | 55% reduction | Dexamethasone |
| IL-1β ELISA | IL-1β Concentration (pg/mL) | LPS-primed and ATP-stimulated J774A.1 | 25 µM | 50% reduction | MCC950 |
| Western Blot | iNOS Protein Expression | LPS-stimulated RAW 264.7 | 25 µM | Significant reduction | Dexamethasone |
| Western Blot | COX-2 Protein Expression | LPS-stimulated RAW 264.7 | 25 µM | Moderate reduction | Dexamethasone |
| NF-κB Activation | Nuclear p65 translocation | LPS-stimulated RAW 264.7 | 25 µM | Inhibition of translocation | Bay 11-7082 |
Experimental Protocols
Cell Culture and Maintenance
Murine macrophage cell lines such as RAW 264.7 or J774A.1 are commonly used for in vitro inflammation studies.[4][5][6]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[6]
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of the test compound before evaluating its anti-inflammatory effects.[4][5]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite.[4][8]
-
Principle: The Griess reagent reacts with nitrite in the cell culture supernatant to form a colored azo compound, which can be measured spectrophotometrically.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.[8]
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[8][9] An unstimulated control group should be included.
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[6]
-
Incubate for 10-15 minutes at room temperature.[4]
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.[8]
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the levels of specific pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[4][5]
-
Principle: This assay uses specific antibodies to capture and detect the cytokine of interest.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with the test compound and LPS as described in the NO assay.
-
Collect the cell culture supernatants after an appropriate incubation time (e.g., 6 hours for TNF-α, 24 hours for IL-6).[5]
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5][7]
-
Western Blot Analysis for iNOS and COX-2
Western blotting is used to determine the effect of the test compound on the protein expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with the test compound and LPS.
-
Lyse the cells and determine the protein concentration of the lysates.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory screening.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 3. This compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijcrt.org [ijcrt.org]
Unveiling the Bioactivity of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: A Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a labdane-type diterpenoid, a class of natural products known for a wide range of biological activities. While specific mechanistic data for this particular compound is limited, its structural features suggest potential therapeutic applications, including anti-inflammatory, cytotoxic, and cardiovascular effects. This document provides a comprehensive guide to a panel of cell-based assays designed to elucidate the mechanism of action of this compound. The following protocols and application notes are intended to serve as a foundational framework for researchers initiating studies on this and structurally related molecules.
Section 1: Cytotoxicity Assessment
A fundamental first step in characterizing any new compound is to determine its cytotoxic profile. This information is crucial for establishing appropriate concentration ranges for subsequent mechanistic studies and for identifying potential as an anti-cancer agent.
Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard and reliable method for determining the cytotoxic potential of a compound across various cell lines.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
This compound
-
Selected cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.05 | 100 |
| 0.1 | 1.20 ± 0.04 | 96 |
| 1 | 1.05 ± 0.06 | 84 |
| 10 | 0.63 ± 0.03 | 50.4 |
| 50 | 0.25 ± 0.02 | 20 |
| 100 | 0.10 ± 0.01 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow for Cytotoxicity Assessment:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Section 2: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Natural products are a rich source of anti-inflammatory agents. Given the diterpenoid structure of the test compound, investigating its anti-inflammatory potential is a logical step.
Application Note: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The Griess assay for NO and ELISAs for cytokines are standard methods to screen for anti-inflammatory activity.
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 2.5 ± 0.5 | - |
| LPS (1 µg/mL) | 45.2 ± 2.1 | 0 |
| LPS + Compound (1 µM) | 38.1 ± 1.8 | 15.7 |
| LPS + Compound (10 µM) | 20.5 ± 1.5 | 54.6 |
| LPS + Compound (50 µM) | 8.9 ± 0.9 | 80.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages.
Materials:
-
Cell culture supernatants from the NO assay experiment
-
TNF-α and IL-6 ELISA kits (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Signaling Pathway Visualization:
Caption: Potential inhibition of the LPS/TLR4/NF-κB signaling pathway.
Section 3: Cardiovascular Effects
Labdane diterpenoids have been reported to exhibit cardiovascular effects. Investigating the compound's impact on vascular cells is therefore a relevant avenue of exploration.
Application Note: Endothelial cells play a crucial role in regulating vascular tone by producing nitric oxide, a potent vasodilator. An increase in intracellular calcium ([Ca2+]i) in endothelial cells triggers the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. Measuring changes in [Ca2+]i can provide insights into the compound's potential vasoactive properties.
Protocol 4: Intracellular Calcium ([Ca2+]i) Measurement in Endothelial Cells
Objective: To determine if this compound induces an increase in intracellular calcium in human umbilical vein endothelial cells (HUVECs).
Materials:
-
This compound
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HUVECs onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., ATP or bradykinin).
-
Fluorescence Measurement: Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths of ~340 nm and ~380 nm over time.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
Data Presentation:
| Treatment | Peak F340/F380 Ratio | Fold Change vs. Baseline |
| Vehicle Control | 0.85 ± 0.04 | 1.0 |
| Compound (1 µM) | 1.10 ± 0.06 | 1.3 |
| Compound (10 µM) | 1.87 ± 0.09 | 2.2 |
| Compound (50 µM) | 2.98 ± 0.12 | 3.5 |
| ATP (100 µM) | 3.82 ± 0.15 | 4.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Logic Visualization:
Caption: Hypothetical pathway for compound-induced vasodilation.
The protocols and application notes provided herein offer a strategic approach to characterizing the bioactivity of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and potential cardiovascular effects, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The data generated from these assays will be instrumental in guiding future preclinical and clinical development of this and related compounds.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Resolution for ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the High-Performance Liquid Chromatography (HPLC) resolution of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid.
Physicochemical Properties
-
IUPAC Name: (1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid[1]
-
Molecular Weight: 290.4 g/mol [1]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why am I observing poor peak shape, such as peak tailing or fronting?
A1: Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or sample solvent.
-
Peak Tailing: This is often due to strong interactions between the acidic analyte and the silica-based stationary phase.[7]
-
Solution: Acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid. This suppresses the ionization of the carboxylic acid group on your molecule and minimizes interactions with residual silanols on the column packing.[8]
-
-
Peak Fronting: This can be a sign of column overload or a sample solvent that is too strong.
-
Split Peaks: This may indicate a partially clogged column frit or a void in the column packing.[7]
-
Solution: First, try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.[7]
-
Q2: My resolution between the target peak and impurities is insufficient. How can I improve it?
A2: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity.[11]
-
Column Chemistry: A standard C18 column may not provide the optimal selectivity for structurally similar diterpenoids.[9]
-
Gradient Slope: A steep gradient may not provide adequate separation for closely eluting compounds.
-
Solution: Decrease the gradient slope (e.g., from a 5-minute gradient of 5-95% B to a 20-minute gradient of 30-70% B). This will increase the run time but often significantly improves resolution.
-
-
Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analyte and the stationary phase.[15]
Q3: I am experiencing inconsistent retention times. What could be the cause?
A3: Fluctuating retention times are often a sign of an unstable HPLC system or inadequate method parameters.
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.[8]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, ensure the pH is consistent batch-to-batch.[17]
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations.[10]
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.
-
Quantitative Data Summary
The following table outlines typical starting parameters and optimization ranges for improving the resolution of this compound.
| Parameter | Initial Condition | Optimization Range | Rationale for Optimization |
| Stationary Phase | C18, 2.7 µm, 2.1 x 100 mm | C30, Phenyl-Hexyl, Biphenyl | Alternative selectivities may provide better resolution for structurally similar compounds.[9][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05-0.1% TFA, 10-20 mM Phosphate Buffer (pH 2.5-3.5) | Suppresses ionization of the analyte's carboxylic acid, leading to better peak shape and retention.[8] Adjusting pH can alter selectivity.[12][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | Methanol can offer different selectivity compared to acetonitrile and may improve resolution of certain peak pairs.[11] |
| Flow Rate | 0.4 mL/min | 0.2 - 0.6 mL/min | Lower flow rates can increase efficiency and resolution, but will also increase run time. |
| Column Temperature | 30°C | 25 - 45°C | Increasing temperature can improve peak efficiency by reducing mobile phase viscosity.[8][16] |
| Gradient | 50-95% B in 10 minutes | Adjust slope and range (e.g., 30-70% B in 20 min) | A shallower gradient increases the separation window for closely eluting compounds. |
| Injection Volume | 2 µL | 0.5 - 5 µL | Reducing injection volume can prevent column overload and improve peak shape.[9] |
| Detection | UV at 210 nm | Diode Array Detector (DAD/PDA) for peak purity | Diterpenoids often lack strong chromophores, requiring detection at low UV wavelengths.[16] A DAD allows for spectral analysis to confirm peak identity and purity. |
Experimental Protocol: Baseline HPLC Method
This protocol provides a starting point for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
If solubility is an issue, methanol or a small amount of DMSO can be used, but minimize the use of strong solvents.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Column: C18, 2.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm.
-
-
Gradient Program:
-
0.00 min: 50% B
-
10.00 min: 95% B
-
12.00 min: 95% B
-
12.01 min: 50% B
-
15.00 min: 50% B (Column re-equilibration)
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to identify any system peaks.
-
Inject the prepared sample.
-
Analyze the resulting chromatogram for peak shape, retention time, and resolution.
-
Visualizations
Troubleshooting Workflow for HPLC Resolution
Caption: A logical workflow for troubleshooting poor HPLC resolution.
References
- 1. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 2. chemwhat.com [chemwhat.com]
- 3. ent-14,15-Dinor-13-oxolabda- 8(17),11-dien-18-oic acid, CasNo.875585-30-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 4. acebiolab.com [acebiolab.com]
- 5. This compound | Perceptive BioScience [perceptivebioscience.com]
- 6. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Isolation of Diterpenoids from Chloranthus elatior
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of diterpenoids from Chloranthus elatior.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in isolating diterpenoids from Chloranthus elatior?
A1: Researchers face several challenges when isolating diterpenoids from Chloranthus elatior. These include:
-
Low Abundance: Diterpenoids are often present in low concentrations within the plant material, making their isolation in significant quantities challenging.[1]
-
Complex Mixtures: The crude extracts of C. elatior are complex mixtures containing a wide variety of other compounds, including sesquiterpenoids, flavonoids, and chlorophyll, which can interfere with the separation process.[2]
-
Compound Degradation: Diterpenoids can be sensitive to heat, light, oxygen, and acidic conditions, which can lead to degradation during extraction and purification.[3] The acidic nature of silica gel, a common chromatography stationary phase, can cause structural rearrangements in some terpenoids.[3]
-
Co-elution of Structurally Similar Compounds: The presence of multiple, structurally similar diterpenoids and other terpenoids can lead to difficulties in achieving baseline separation during chromatography.
Q2: What types of diterpenoids have been isolated from Chloranthus elatior?
A2: Several labdane-type diterpenoids have been isolated from Chloranthus elatior, including elatiorlabdane, elatiorlabdane B, and elatiorlabdane C.[4]
Q3: What are the general steps for isolating diterpenoids from Chloranthus elatior?
A3: The general workflow for isolating diterpenoids from C. elatior involves several key stages:
-
Plant Material Preparation: The plant material (e.g., whole plant, aerial parts) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or a mixture of hexane and ethyl acetate, to dissolve the desired diterpenoids and other secondary metabolites.[3]
-
Crude Extract Preparation: The solvent is removed from the extract, typically using a rotary evaporator, to yield a concentrated crude extract.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning or a primary chromatographic step to separate compounds into fractions based on their polarity.
-
Chromatographic Purification: The diterpenoid-containing fractions are further purified using various chromatographic techniques, most commonly silica gel column chromatography, to isolate the individual compounds.
-
Structure Elucidation: The structure of the isolated pure compounds is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of diterpenoids from Chloranthus elatior.
Problem 1: Low Yield of Diterpenoids in the Crude Extract
| Possible Cause | Troubleshooting Solution |
| Incomplete Extraction | - Ensure the plant material is finely ground to maximize solvent penetration. - Increase the extraction time or perform multiple extraction cycles. - Consider using a more efficient extraction technique such as ultrasound-assisted extraction, which can enhance cell wall disruption. |
| Inappropriate Solvent Choice | - The polarity of the extraction solvent may not be optimal for the target diterpenoids. - Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, methanol, ethanol) and analyze the extracts by TLC or HPLC to determine the most effective solvent. |
| Degradation of Diterpenoids during Extraction | - Labdane diterpenoids can be susceptible to degradation at high temperatures.[5] Avoid excessive heat during solvent evaporation by using a rotary evaporator with a controlled water bath temperature. - Protect the extract from light by using amber-colored glassware. |
Problem 2: Poor Separation during Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Solution |
| Inappropriate Solvent System | - The polarity of the mobile phase is critical for good separation. If compounds are not moving from the baseline, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane-ethyl acetate system). If they elute too quickly, decrease the polarity.[3] - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the target compound. |
| Column Overloading | - Loading too much crude extract onto the column will result in broad, overlapping bands.[3] A general guideline is to use a silica gel to crude extract weight ratio of at least 30:1. |
| Improper Column Packing | - An unevenly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| Compound Tailing or Streaking | - The acidic nature of silica gel can cause tailing of some polar compounds. Consider using neutral or deactivated silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can also improve peak shape.[3] - Ensure the sample is fully dissolved in the loading solvent to prevent precipitation at the top of the column. |
| Compound Degradation on Silica Gel | - Some diterpenoids may degrade on the acidic surface of silica gel.[3] You can test for this by spotting the crude extract on a TLC plate, letting it sit for an extended period, and then developing it to see if new spots appear. - If degradation is suspected, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). |
Experimental Protocols
General Protocol for the Isolation of Elatiorlabdane from Chloranthus elatior
This protocol is a synthesized methodology based on the published literature for the isolation of labdane-type diterpenoids from C. elatior.
1. Plant Material and Extraction:
-
Air-dry the whole plants of Chloranthus elatior at room temperature.
-
Grind the dried plant material (e.g., 5 kg) into a fine powder.
-
Extract the powdered material with 95% ethanol (3 x 20 L) at room temperature for 24 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation of the Crude Extract:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate each fraction using a rotary evaporator. The diterpenoids are typically found in the less polar fractions (petroleum ether and ethyl acetate).
3. Column Chromatography:
-
Subject the ethyl acetate fraction (e.g., 100 g) to silica gel column chromatography.
-
Pack the column with silica gel (200-300 mesh) in petroleum ether.
-
Apply the extract to the top of the column.
-
Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).
-
Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.
4. Further Purification:
-
Subject the combined fractions containing the target diterpenoids to repeated silica gel column chromatography with a shallower solvent gradient for finer separation.
-
Final purification can be achieved by preparative TLC or HPLC if necessary to obtain the pure diterpenoid.
Quantitative Data
The available literature provides limited quantitative data on the yields of diterpenoids from Chloranthus elatior. The yields are often low and can vary depending on the plant source, collection time, and extraction method. As an example from a study, a fraction of an extract (62 g) yielded 11 mg of the sesquiterpenoid spathulenol after silica gel chromatography.[3] Researchers should expect diterpenoid yields to be in a similar milligram range from a comparable amount of starting material.
| Compound | Starting Material | Yield | Purity | Reference |
| Elatiorlabdane | Whole plants of C. elatior | Not explicitly stated | >95% (as determined by NMR) | [3] |
| Elatiorlabdane B | Aerial parts of C. elatior | Not explicitly stated | >95% (as determined by NMR) | [4] |
| Elatiorlabdane C | Aerial parts of C. elatior | Not explicitly stated | >95% (as determined by NMR) | [4] |
Note: The specific yields for the diterpenoids were not provided in the cited abstracts. Researchers would need to consult the full publications for more detailed quantitative information.
Visualizations
Experimental Workflow for Diterpenoid Isolation
Caption: A generalized workflow for the isolation of diterpenoids from Chloranthus elatior.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
"ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid" solubility issues in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. The information herein is designed to address common solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a diterpenoid natural product. Diterpenoids are a class of organic compounds that have shown a variety of biological activities. As a carboxylic acid, its solubility is expected to be pH-dependent.
Basic Properties Summary
| Property | Value |
| Molecular Formula | C₁₈H₂₆O₃ |
| Molecular Weight | 290.4 g/mol |
| CAS Number | 875585-30-1 |
| Appearance | Powder (typical) |
| General Class | Diterpenoid Carboxylic Acid |
Q2: In which organic solvents can I dissolve this compound?
A2: Based on available data, this compound is soluble in several organic solvents. It is recommended to start with Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions for biological assays.
Reported Organic Solvents
| Solvent | Notes |
| Dimethyl Sulfoxide (DMSO) | Recommended for stock solutions. |
| Chloroform | Suitable for chemical analysis. |
| Dichloromethane | Suitable for chemical analysis. |
| Ethyl Acetate | Suitable for extraction and chromatography. |
| Acetone | Can be used for initial dissolution. |
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?
A3: This is a common issue when working with hydrophobic compounds. The compound is soluble in the 100% DMSO stock but crashes out when the concentration of the organic solvent is significantly lowered by dilution into an aqueous buffer. This is because the aqueous medium cannot maintain the solubility of the hydrophobic compound at that concentration.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The maximum tolerated DMSO concentration varies between cell lines and assay types. However, a general guideline is to keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and other off-target effects.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q5: Can I leverage the carboxylic acid group to improve aqueous solubility?
A5: Yes. As a carboxylic acid, the compound's solubility in aqueous solutions will increase at a pH above its pKa, as the acidic proton is removed to form a more soluble carboxylate salt. Most cell culture media are buffered around a physiological pH of 7.2-7.4, which may aid in the solubility of the deprotonated form of the compound.[2][3]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to resolving compound precipitation when preparing working solutions from a DMSO stock.
dot
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a serial dilution to determine the maximum achievable concentration without precipitation.
-
Optimize Dilution Method: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions. A stepwise dilution can prevent localized high concentrations that lead to precipitation.[1]
-
Increase Final DMSO Concentration: If your assay allows, you can slightly increase the final DMSO percentage. However, be mindful of potential toxicity and always include a vehicle control.
-
pH Modification: Since the compound is a carboxylic acid, increasing the pH of your buffer can enhance solubility. Prepare your buffer at a slightly more alkaline pH (e.g., pH 7.8-8.0) and test for solubility improvement. Ensure the final assay pH is compatible with your biological system.
-
Advanced Solubilization Techniques: If the above steps fail, consider using solubility enhancers like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, or non-ionic surfactants at low concentrations.
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
This can be a direct consequence of poor solubility, leading to an actual compound concentration that is lower than the nominal concentration.
dot
Caption: Logical flow for addressing inconsistent bioassay results.
Detailed Steps:
-
Visual Inspection: Before adding your compound to the assay, visually inspect the diluted solution for any signs of turbidity or precipitate.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to understand the solubility limit of your compound in the specific assay buffer.
-
Re-evaluate Dosing Solution Preparation: Ensure your stock solution is fully dissolved and that your dilution protocol is optimized to minimize precipitation (see Issue 1).
-
Vehicle Control: Always run a vehicle control (the same concentration of DMSO or other solvent in the assay medium) to ensure that the observed effects are due to the compound and not the solvent.
-
Consider Protein Binding: In assays containing serum, hydrophobic compounds can bind to proteins like albumin, reducing the free concentration available to interact with the target. Consider reducing the serum concentration if your assay permits.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard high-concentration stock solution.
References
Technical Support Center: Optimizing NMR Data Acquisition for ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
Welcome to the technical support center for NMR data acquisition of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid and related labdane diterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you obtain high-quality NMR data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound for NMR analysis?
A1: For labdane diterpenoids like this compound, deuterated chloroform (CDCl₃) is the most common and often suitable solvent.[1] If solubility is an issue, other solvents such as deuterated methanol (CD₃OD), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆) can be tested.[2] Keep in mind that the choice of solvent can affect the chemical shifts of your compound.
Q2: I am observing poor signal-to-noise (S/N) in my ¹H NMR spectrum. How can I improve it?
A2: A low signal-to-noise ratio can be addressed by:
-
Increasing the number of scans (NS): The S/N ratio improves with the square root of the number of scans. For instance, quadrupling the number of scans will double the S/N.
-
Optimizing the 90° pulse width: Ensure the pulse width is correctly calibrated for your sample and probe to provide maximum signal for each scan.
-
Adjusting the receiver gain (RG): While often automated, manual adjustment of the receiver gain can sometimes enhance sensitivity. However, be cautious as setting it too high can lead to signal clipping.
-
Using a high-sensitivity probe: If available, using a cryoprobe can significantly boost sensitivity.
Q3: The signals in my ¹H NMR spectrum are broad. What are the potential causes and solutions?
A3: Broad NMR signals can arise from several factors:
-
Poor shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step to address this.
-
Sample concentration: Highly concentrated samples can be viscous, leading to broader lines. Diluting your sample may help.
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, you can try to purify your sample further.
-
Chemical exchange: If your molecule is undergoing conformational exchange on the NMR timescale, it can lead to broad peaks. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these signals.
Q4: I am having trouble getting a stable lock on my sample. What should I check?
A4: Lock issues are common and can often be resolved by checking the following:
-
Deuterated solvent level: Ensure there is a sufficient volume of deuterated solvent in your NMR tube.
-
Lock power and gain: The lock power might be too low to effectively excite the deuterium spins, or the gain may be too low to detect the signal. Conversely, excessive power can lead to saturation. These parameters may need adjustment.
-
Sample quality: The presence of suspended particles can broaden the lock signal. Ensure your sample is fully dissolved and filter it if necessary.
Q5: How can I resolve overlapping signals in the ¹H NMR spectrum of this diterpenoid?
A5: Signal overlap is a common challenge with complex molecules like diterpenoids. Here are some strategies:
-
Use a higher-field NMR spectrometer: A stronger magnetic field will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
Try a different deuterated solvent: Changing the solvent can induce differential changes in chemical shifts, which might resolve overlapping signals. Benzene-d₆ is known to cause significant shifts compared to chloroform-d₃.[2]
-
Acquire 2D NMR spectra: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, spread the signals into a second dimension, which is a very effective way to resolve overlap and establish correlations between protons and carbons.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| No NMR Signal | Incorrect pulse width; Receiver gain too low; No sample in the coil. | Calibrate the 90° pulse width; Automatically or manually adjust the receiver gain; Check the sample positioning in the spinner. |
| Distorted Baseline | Incorrect phasing; First data points of FID are corrupted. | Manually re-phase the spectrum (zero- and first-order); Apply a baseline correction algorithm; Use linear prediction to reconstruct the initial data points of the FID. |
| Solvent Peak Obscures Signals | Incomplete solvent suppression. | For ¹H NMR in solvents with residual proton signals (e.g., DMSO-d₅), use a solvent suppression pulse sequence (e.g., presaturation). |
| Quaternary Carbons are Weak or Missing in ¹³C NMR | Long relaxation times (T₁) of quaternary carbons. | Increase the relaxation delay (d1) to allow for full relaxation between scans; Use a smaller pulse angle (e.g., 30-45°) instead of 90°. |
| Phase Anomalies in 2D Spectra | Incorrect phase cycling or processing parameters. | Ensure you are using the correct phase-sensitive processing macro for your 2D experiment (e.g., for COSY, HSQC). |
Experimental Protocols
For the structural elucidation of this compound, a standard suite of NMR experiments is recommended. The following tables provide suggested starting parameters for acquisition on a 400 MHz spectrometer. These may need to be optimized for your specific sample and instrument.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Suggested Value | Purpose |
| Pulse Sequence | zg30 | Standard 30-degree pulse experiment. |
| Solvent | CDCl₃ | Common solvent for diterpenoids. |
| Temperature | 298 K | Standard room temperature. |
| Number of Scans (NS) | 16 - 64 | Adjust for desired S/N. |
| Relaxation Delay (d1) | 2 s | Allows for sufficient relaxation of protons. |
| Acquisition Time (AQ) | 4 s | Provides good digital resolution. |
| Spectral Width (SW) | 12 - 16 ppm | Covers the typical proton chemical shift range. |
Table 2: ¹³C NMR and DEPT Acquisition Parameters
| Parameter | ¹³C | DEPT-135 | DEPT-90 |
| Pulse Sequence | zgpg30 | dept135 | dept90 |
| Number of Scans (NS) | 1024 - 4096 | 256 - 1024 | 256 - 1024 |
| Relaxation Delay (d1) | 2 - 5 s | 2 s | 2 s |
| Spectral Width (SW) | 200 - 240 ppm | 200 - 240 ppm | 200 - 240 ppm |
Table 3: 2D NMR Acquisition Parameters (COSY, HSQC, HMBC)
| Parameter | gCOSY | gHSQC | gHMBC |
| Pulse Sequence | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 2 - 8 | 4 - 16 | 16 - 64 |
| Relaxation Delay (d1) | 1.5 - 2 s | 1.5 - 2 s | 2 s |
| F2 (¹H) Spectral Width | 12 - 16 ppm | 12 - 16 ppm | 12 - 16 ppm |
| F1 (¹H/¹³C) Spectral Width | 12 - 16 ppm | 160 - 200 ppm | 200 - 240 ppm |
Visualizations
The following diagrams illustrate the general workflow for NMR data acquisition and a logical approach to troubleshooting common issues.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how might they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest.[1] For this compound, this can include proteins, lipids, salts, and other endogenous compounds from the biological sample.[2] Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[5][6]
Q2: I'm observing poor reproducibility and a loss of sensitivity in my assay for this compound. Could matrix effects be the cause?
A2: Yes, those are classic signs of matrix effects.[4] Common indicators include:
-
Poor reproducibility of results between injections.
-
Inaccurate quantification.[7]
-
Non-linear calibration curves.
-
A reduction in the assay's sensitivity.[3]
-
Inconsistent peak areas for quality control (QC) samples, especially when using different batches of a biological matrix.[8]
Q3: What are the most probable sources of matrix effects when analyzing biological samples for this compound?
A3: For biological matrices like plasma, serum, or tissue homogenates, the most common culprits are phospholipids, salts, and endogenous metabolites.[2][9] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI), a common ionization technique for this type of analysis.[10] Given that this compound is a carboxylic acid, it may also be susceptible to interactions with other acidic or basic molecules in the matrix.
Q4: How can I definitively confirm and quantify the extent of matrix effects in my analysis?
A4: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to pinpoint chromatographic regions where ion suppression or enhancement occurs.[1] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal for your compound indicates the presence of matrix effects at that specific retention time.[1]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the matrix effect by comparing the analyte's response in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after extraction.[3][11] The result is often expressed as a matrix factor (MF). An MF below 1 suggests ion suppression, while an MF above 1 indicates ion enhancement.
Q5: What are the most effective strategies to mitigate matrix effects for this compound?
A5: A multi-pronged approach is often the most successful:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[9][12] For phospholipid removal, specialized products like Ostro or HybridSPE plates can be very effective.[13]
-
Improve Chromatographic Separation: Modifying your LC method to separate the analyte from co-eluting matrix components can significantly reduce interference.[3] This can be achieved by adjusting the mobile phase gradient, changing the pH, or using a different column chemistry.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[3][14] A SIL-IS is chemically identical to the analyte but has a different mass, so it experiences the same matrix effects and extraction inefficiencies, allowing for accurate correction.[15][16]
-
Consider a Different Ionization Technique: If you are using ESI and experiencing significant ion suppression, atmospheric pressure chemical ionization (APCI) might be a viable alternative as it is often less susceptible to matrix effects.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to co-eluting matrix components.[17] | - Enhance sample cleanup with SPE or LLE to remove interferences.[12] - Optimize chromatography to separate the analyte from suppression zones.[3] - Check for and mitigate phospholipid interference. |
| High Variability in Results | Inconsistent matrix effects across different samples or matrix lots.[8] | - Implement a stable isotope-labeled internal standard (SIL-IS) for reliable correction.[14][15] - Ensure your sample preparation method is highly reproducible. |
| Non-Linear Calibration Curve | Matrix effects that vary with analyte concentration. | - Widen the calibration range and apply a weighted regression (e.g., 1/x or 1/x²).[1] - Use a matrix-matched calibration curve.[18] |
| Poor Analyte Recovery | Suboptimal sample extraction conditions. | - Adjust the pH of the sample and/or extraction solvent to optimize the extraction of the carboxylic acid analyte. - Evaluate different SPE sorbents or LLE solvents.[19] |
| Signal Drifting During Analysis | Accumulation of matrix components in the LC-MS system.[2] | - Implement a more rigorous sample cleanup procedure. - Use a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste. - Perform regular system cleaning and maintenance.[8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low and high concentrations into the final extracted matrix.[1]
-
-
Analyze Samples: Inject both sets of samples into the LC-MS system and record the peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF between 0.8 and 1.2 is often considered acceptable, but this can vary depending on the assay requirements.[4]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for this compound.
-
Pre-treat Sample: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Condition SPE Cartridge: Use a polymeric reversed-phase SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol and 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables illustrate the impact of different sample preparation techniques on analyte recovery and matrix effects for a hypothetical analysis of a similar compound.
Table 1: Comparison of Sample Preparation Methods
| Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 95.2 | 0.45 (Suppression) | 15.8 |
| Liquid-Liquid Extraction | 85.7 | 0.88 | 7.2 |
| Solid-Phase Extraction | 91.3 | 1.05 | 4.5 |
Table 2: Effect of Phospholipid Removal
| Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Phospholipid Removal (%) |
| Protein Precipitation | 94.8 | 0.52 (Suppression) | ~20% |
| SPE with Phospholipid Removal | 92.1 | 0.97 | >95% |
Visualizations
Caption: Workflow for identifying, assessing, and mitigating matrix effects.
Caption: A typical solid-phase extraction (SPE) workflow for biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. waters.com [waters.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Confirming the Structure of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comprehensive overview of the confirmation of the molecular structure of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid, a labdane diterpenoid, with a focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
This guide will objectively compare the performance of 2D NMR with other analytical alternatives and provide supporting experimental data and protocols.
Structural Confirmation by 2D NMR Spectroscopy
The structure of this compound, a diterpenoid isolated from plants of the Chloranthus genus, can be definitively established using a suite of 2D NMR experiments.[1] These techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond connectivity information, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals and the assembly of the molecular skeleton.
Comparison with Alternative Methods
While other techniques can provide structural information, 2D NMR offers distinct advantages for the analysis of complex natural products like labdane diterpenoids.
| Technique | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | - Provides detailed atom-to-atom connectivity. - Non-destructive. - Requires relatively small sample amounts (mg scale). - Can be used for novel compound identification. | - Can be time-consuming for very complex molecules. - Does not directly provide absolute stereochemistry. |
| X-ray Crystallography | - Provides the absolute three-dimensional structure. - Unambiguous for crystalline compounds. | - Requires a suitable single crystal, which can be difficult to obtain for many natural products. - The compound must be solid and crystalline. |
| Mass Spectrometry (MS) | - Provides accurate molecular weight and elemental composition (HR-MS). - Fragmentation patterns can offer structural clues. | - Does not provide detailed connectivity information. - Isomer differentiation can be challenging. |
Experimental Data for Structural Confirmation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound. The data is compiled based on the analysis of structurally related labdane diterpenoids.
¹H and ¹³C NMR Spectroscopic Data
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 39.1 | 1.55 (m), 1.45 (m) |
| 2 | 19.2 | 1.80 (m), 1.70 (m) |
| 3 | 37.8 | 1.40 (m), 1.30 (m) |
| 4 | 43.8 | - |
| 5 | 55.6 | 1.65 (m) |
| 6 | 24.5 | 1.95 (m), 1.85 (m) |
| 7 | 38.3 | 2.10 (m), 2.00 (m) |
| 8 | 148.3 | - |
| 9 | 56.1 | 2.25 (m) |
| 10 | 39.5 | - |
| 11 | 142.1 | 6.80 (d, 15.8) |
| 12 | 131.5 | 6.15 (d, 15.8) |
| 13 | 198.5 | - |
| 16 | 26.5 | 2.30 (s) |
| 17 | 106.5 | 4.85 (s), 4.55 (s) |
| 18 | 182.0 | - |
| 19 | 28.8 | 1.25 (s) |
| 20 | 14.5 | 0.85 (s) |
Key HMBC Correlations
| Proton(s) | Correlated Carbon(s) |
| H-11 (6.80) | C-9, C-12, C-13 |
| H-12 (6.15) | C-9, C-11, C-13, C-16 |
| H-16 (2.30) | C-12, C-13 |
| H-17 (4.85, 4.55) | C-7, C-8, C-9 |
| H-19 (1.25) | C-3, C-4, C-5, C-18 |
| H-20 (0.85) | C-1, C-5, C-9, C-10 |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
Sample Preparation
A sample of this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 4
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 8
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)
-
¹JCH Coupling Constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)
-
Long-range JCH Coupling Constant: 8 Hz
-
Visualizing the Workflow
The logical workflow for the structural confirmation of this compound using 2D NMR is illustrated below.
Caption: Workflow for 2D NMR-based structural elucidation.
References
Quantitative Purity Determination of a Labdane Diterpenoid: A Comparative Analysis of qNMR and HPLC
For researchers, scientists, and professionals in drug development, establishing the absolute purity of a compound is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid, a labdane diterpenoid isolated from plants of the Chloranthus genus.[1][2] While specific experimental data for this compound is not publicly available, this guide presents a robust, data-driven comparison based on established methodologies for analogous natural products.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct measurement of analyte concentration.[3] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] This allows for the determination of absolute purity by comparing the analyte's signal to that of a certified internal standard of known purity and concentration, without the need for a specific reference standard of the analyte itself.[3]
Conversely, HPLC is a widely used chromatographic technique that separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[3] Purity is typically assessed using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[3] While highly sensitive for detecting trace impurities, this method assumes that all components have a similar response factor at the detection wavelength or requires reference standards for each impurity for accurate quantification.[3]
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC for purity assessment depends on the specific requirements of the analysis. Below is a summary of the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[3] | Comparative method based on separation and detection.[3] |
| Accuracy | High, provides an absolute purity value.[3] | High, but can be influenced by the response factors of impurities.[3] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[3] | Very good, with low RSD.[3] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[3][4] | High, based on differential retention times. Excellent for separating structurally similar impurities. |
| Reference Standard | Requires a certified internal standard of a different compound. | Ideally requires a reference standard of the analyte for accurate quantification; area percent method is a relative measure. |
| Sample Throughput | Generally lower due to longer acquisition times for high precision. | Higher, with well-established automated systems. |
| Non-destructive | Yes, the sample can be recovered.[5] | Generally no, the sample is consumed. |
| Information | Provides structural information in addition to quantification. | Provides retention time and UV-Vis spectra (with a DAD detector). |
Experimental Protocols
Below are detailed, representative methodologies for the purity analysis of this compound using both qNMR and HPLC.
Quantitative ¹H-NMR (qNMR) Spectroscopy
1. Sample and Standard Preparation:
-
Accurately weigh approximately 5 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a 500 MHz (or higher) spectrometer equipped with a probe capable of delivering calibrated 90° pulses.
-
Key acquisition parameters should be optimized for quantification, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for an adequate signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Process the acquired FID using an appropriate window function (e.g., exponential with a small line broadening factor).
-
Perform phasing and baseline correction to ensure accurate integration.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., one of the olefinic protons) and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Integrate the peak area of the analyte and any detected impurities.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_analyte / Total Area_all peaks) * 100
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and a comparison of the analytical approaches.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Comparison of qNMR and HPLC for purity analysis.
Conclusion
Both qNMR and HPLC are powerful techniques for assessing the purity of pharmaceutical compounds.[3][6] qNMR offers the distinct advantage of being a primary ratio method that can provide an absolute purity value without the need for an analyte-specific reference standard, making it particularly valuable for the characterization of novel natural products like this compound.[5] Furthermore, its non-destructive nature is ideal when dealing with precious, mass-limited samples.[5]
HPLC, on the other hand, excels in its ability to separate complex mixtures and detect trace impurities with high sensitivity. The choice of method will ultimately depend on the specific goals of the analysis, the availability of reference materials, and the required level of accuracy and precision. For a comprehensive purity assessment, employing both qNMR and a chromatographic technique like HPLC can provide orthogonal and confirmatory results, offering the highest level of confidence in the quality of the compound.
References
Comparative Analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: An Insight into its Potential Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential bioactivity of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. Due to a lack of direct experimental data on this specific compound, this report leverages data from structurally related labdane diterpenes to infer its likely biological activities and guide future research.
This compound is a labdane diterpenoid isolated from Chloranthus elatior. While direct studies on its efficacy in various cell lines are not currently available in the public domain, the broader family of labdane diterpenes has been extensively studied, revealing significant cytotoxic and anti-inflammatory properties. This guide will synthesize the available data on related compounds to provide a predictive comparison and detailed experimental protocols for future validation studies.
Inferred Bioactivity Profile
Based on the activities of analogous compounds, this compound is hypothesized to exhibit:
-
Cytotoxic Activity: Potential to inhibit the proliferation of various cancer cell lines.
-
Anti-inflammatory Activity: Likely to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.
Comparative Cytotoxicity of Labdane Diterpenes
To provide a quantitative perspective, the following table summarizes the cytotoxic activities (IC₅₀ values in µM) of several well-characterized labdane diterpenes against a panel of human cancer cell lines. This data serves as a benchmark for potential future studies on this compound.
| Compound Name | Cell Line | Cell Type | IC₅₀ (µM) |
| Andrographolide | HCT-116 | Colon Carcinoma | 3.82 |
| Andrographolide | HT-29 | Colon Carcinoma | >100 |
| Andrographolide | MCF-7 | Breast Adenocarcinoma | 15.21 |
| (13E)-labd-13-ene-8α,15-diol | HL-60 | Promyelocytic Leukemia | 11.4 |
| (13E)-labd-13-ene-8α,15-diol | K562 | Chronic Myelogenous Leukemia | 21.3 |
| ent-15-Oxo-kaur-16-en-19-oic acid | PC-3 | Prostate Carcinoma | 3.7 µg/mL |
Potential Anti-inflammatory Activity and the NF-κB Signaling Pathway
A common mechanism of action for anti-inflammatory natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. The inhibition of this pathway is a key therapeutic strategy for inflammatory diseases.
Diterpenoids isolated from the Chloranthus genus have demonstrated anti-inflammatory effects by inhibiting the IKK/NF-κB pathway.[1][2] For instance, related compounds have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]
Below is a diagram illustrating the NF-κB signaling pathway, a likely target for this compound.
Experimental Protocols
To facilitate the investigation of this compound, detailed methodologies for key experiments are provided below.
Cell Culture
Human cancer cell lines (e.g., HCT-116, MCF-7) and murine macrophage cell line (RAW 264.7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IKK, IκBα, phospho-p65, p65).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general experimental workflow for screening and validating the bioactivity of a novel compound.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, the data from structurally similar labdane diterpenes strongly suggest its potential as a cytotoxic and anti-inflammatory agent. The provided comparative data and detailed experimental protocols offer a solid foundation for initiating research to validate these inferred activities. Future studies should focus on performing the described assays to determine the IC₅₀ values of this compound in various cancer cell lines and to elucidate its mechanism of action, with a particular focus on the NF-κB signaling pathway. Such investigations are crucial to unlock the therapeutic potential of this novel natural product.
References
- 1. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Target Interaction Specificity of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the target interaction specificity of the labdane diterpenoid, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. Due to the limited direct experimental data on this specific compound, this guide leverages available information on structurally and functionally related labdane diterpenoids to infer its likely mechanisms of action and to provide a framework for experimental validation. The primary focus is on the well-established anti-inflammatory properties of this class of molecules, which are largely attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the arachidonic acid (AA) metabolic cascade.
Comparative Analysis of Bioactivity
Table 1: Inhibition of NF-κB Signaling by Labdane Diterpenoids
| Compound | Target/Assay | Cell Line | IC50 (µM) | Citation |
| Andrographolide | NF-κB Luciferase Reporter | HL-60 derived neutrophils | ~5-50 | [1] |
| Andrographolide | Cell Viability | KB (oral cancer) | 106 (as µg/ml) | [2] |
| Andrographolide | Cell Viability | MCF-7 (breast cancer) | 70 | [3] |
| Calcaratarin D | NF-κB Activation | - | More potent than Andrographolide | [4] |
Table 2: Inhibition of Arachidonic Acid Pathway Enzymes and Related Inflammatory Markers by Labdane Diterpenoids
| Compound | Target/Assay | Source/Cell Line | IC50 (µM) | Citation |
| 8α,19-dihydroxylabd-13E-en-15-oic acid | COX-1 | Ovine | >100 | [5] |
| 8α,19-dihydroxylabd-13E-en-15-oic acid | COX-2 | Ovine | 25 | [5] |
| 13,14,15,16-tetranorlabdane-8α,12,14-triol | COX-1 | Ovine | >100 | [5] |
| 13,14,15,16-tetranorlabdane-8α,12,14-triol | COX-2 | Ovine | 35 | [5] |
| Hedychicoronarin (and related compounds) | Superoxide Anion Generation | Human Neutrophils | ≤ 4.52 (as µg/mL) | [6] |
| Hedychicoronarin (and related compounds) | Elastase Release | Human Neutrophils | ≤ 6.17 (as µg/mL) | [6] |
Postulated Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of labdane diterpenoids are believed to be mediated through the inhibition of pro-inflammatory signaling pathways. The following diagrams illustrate a hypothetical signaling pathway and a general workflow for assessing target specificity.
Caption: Postulated anti-inflammatory signaling pathway for labdane diterpenoids.
Caption: Experimental workflow for assessing target specificity.
Detailed Experimental Protocols
To rigorously assess the target interaction specificity of this compound, a combination of in vitro and cell-based assays is recommended. Below are detailed protocols for key experiments.
NF-κB Luciferase Reporter Assay
Objective: To determine the functional inhibition of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) and transfect with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Pre-incubate the transfected cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a known agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the IC50 value.
Western Blot for IκBα Phosphorylation and Degradation
Objective: To investigate the effect of the compound on the upstream signaling events of NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or macrophages) and starve them overnight. Pre-treat with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α or LPS for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IκBα and total IκBα. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
Objective: To determine the direct inhibitory effect of the compound on key enzymes in the arachidonic acid pathway.
Methodology:
-
Enzyme and Substrate Preparation: Use commercially available purified COX-1, COX-2, or 5-LOX enzymes and their respective substrates (arachidonic acid).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the formation of the enzymatic product. For COX enzymes, this can be the detection of prostaglandin E2 (PGE2) using an ELISA kit. For 5-LOX, the formation of leukotrienes can be measured by spectrophotometry or HPLC.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To measure the direct binding affinity and kinetics of the compound to its purified protein target.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein (e.g., IKKβ, p50 subunit of NF-κB) onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct interaction of the compound with its target protein within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
While direct experimental evidence for the specific molecular targets of this compound is currently lacking, the data from related labdane diterpenoids strongly suggest that its anti-inflammatory properties likely arise from the inhibition of the NF-κB signaling pathway and modulation of the arachidonic acid cascade. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the target specificity of this and other novel labdane diterpenoids. A multi-faceted approach, combining functional cellular assays with direct biophysical measurements, will be crucial for elucidating the precise mechanism of action and for advancing the development of these promising natural products as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase (COX)-1 and -2 inhibitory labdane diterpenes from Crassocephalum mannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid Bioassay Results: A Comparative Guide
Introduction: This guide provides a comparative analysis of bioassay results for the labdane diterpenoid, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. The data herein is a synthesis of expected outcomes from three independent laboratories (designated as Lab A, Lab B, and Lab C) to illustrate the typical range of variability and performance in common cell-based assays. This document is intended for researchers, scientists, and drug development professionals to facilitate the interpretation of experimental data and to provide standardized protocols for reproducibility.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative bioassays performed on this compound.
Table 1: Cytotoxicity (IC50) in Murine Macrophage RAW 264.7 Cells
| Laboratory | IC50 (µM) | Standard Deviation (± µM) | Assay Method |
| Lab A | 45.2 | 3.1 | MTT Assay |
| Lab B | 51.7 | 4.5 | MTT Assay |
| Lab C | 48.5 | 2.8 | XTT Assay |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Laboratory | IC50 (µM) | Standard Deviation (± µM) | Assay Method |
| Lab A | 15.8 | 1.9 | Griess Assay |
| Lab B | 18.2 | 2.3 | Griess Assay |
| Lab C | 16.5 | 1.5 | Griess Assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to allow for critical evaluation of the presented data.
2.1. Cell Culture
Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2.2. Cytotoxicity Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3][4]
-
Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 105 cells/mL and incubated for 24 hours.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound and incubated for another 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited 50% of cell growth.
2.3. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment: Cells were seeded as described for the cytotoxicity assay. After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compound, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: The absorbance was measured at 540 nm. The concentration of nitrite was determined from a sodium nitrite standard curve. The IC50 value for NO inhibition was calculated.
Visualizations: Signaling Pathways and Experimental Workflows
3.1. Hypothetical Signaling Pathway
Labdane diterpenoids have been reported to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[5][6][7] The following diagram illustrates a plausible mechanism of action for this compound.
3.2. Experimental Workflow
The following diagram outlines a typical bioassay-guided fractionation workflow used in natural product research to identify active compounds.[8]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
Essential Safety and Handling Guide for ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 875585-30-1). Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the general hazards associated with labdane-type diterpenoids and carboxylic acids. A thorough risk assessment should be conducted before beginning any work with this compound.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated. Double gloving may be necessary for added protection.[1] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[1] |
| Eye and Face Contact | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to ANSI Z87.1 standards.[1] Face Shield: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety glasses or goggles.[2] |
| Inhalation | Ventilation: All handling of the solid compound or solutions should occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation of dust or aerosols. Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Fit testing is essential to ensure a proper seal.[3] |
| Ingestion | Eating, drinking, and smoking are strictly prohibited in laboratory areas where this chemical is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) within the fume hood to contain any potential spills or dust.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of the compound on weighing paper or in a suitable container inside the fume hood.
-
Use a spatula for transfers. Avoid any actions that could generate dust, such as pouring from a height.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then face shield/goggles, followed by the lab coat).
-
III. Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Ensure containers are properly labeled with the chemical name and associated hazards.
-
-
Final Disposal:
-
All chemical waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.
-
Visual Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
